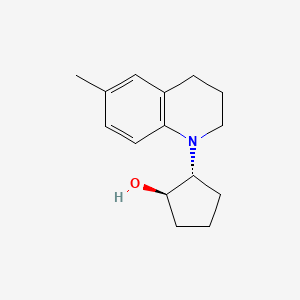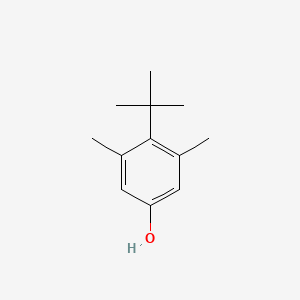![molecular formula C17H20N4O2S2 B13362627 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Métodos De Preparación
The synthesis of 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole rings. The synthetic routes often include the use of various reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is also used in biological research to study enzyme inhibition and other biochemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes such as carbonic anhydrase and cholinesterase. The specific pathways involved depend on the particular pharmacological activity being studied .
Comparación Con Compuestos Similares
Similar compounds to 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives. These compounds share similar structural features and pharmacological activities but may differ in their specific chemical properties and biological effects. The uniqueness of this compound lies in its specific substituents, which can influence its activity and selectivity .
Propiedades
Fórmula molecular |
C17H20N4O2S2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H20N4O2S2/c1-11(2)24-10-15-18-19-17-21(15)20-16(25-17)8-6-12-5-7-13(22-3)14(9-12)23-4/h5-9,11H,10H2,1-4H3/b8-6+ |
Clave InChI |
KILLWKCQERFCBU-SOFGYWHQSA-N |
SMILES isomérico |
CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
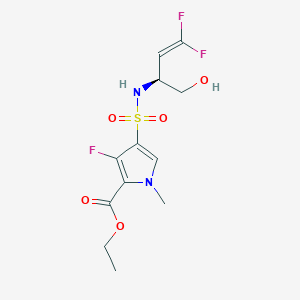
![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
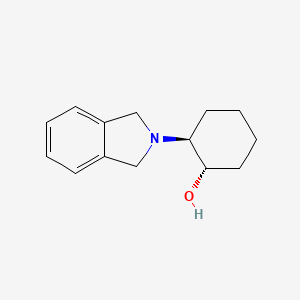
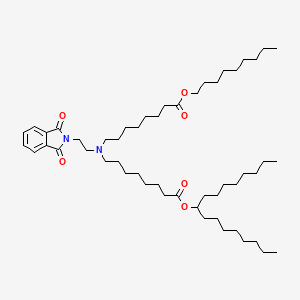
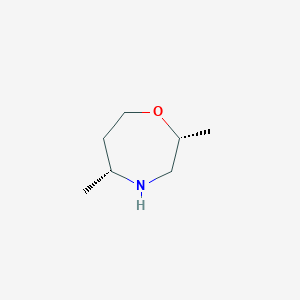
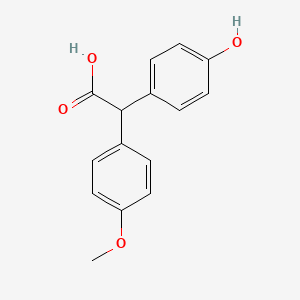
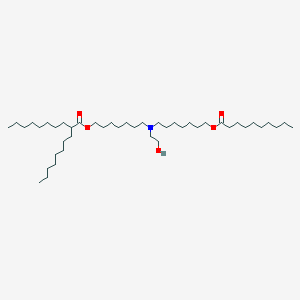

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)
